

Pharmacological profile of (R)-Cinacalcet-D3

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Compound of Interest

Compound Name: (R)-Cinacalcet-D3

Cat. No.: B1463512

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An In-Depth Technical Guide to the Pharmacological Profile of **(R)-Cinacalcet-D3**

Introduction

(R)-Cinacalcet, marketed under trade names such as Sensipar® and Mimpara®, is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1] It is the pharmacologically active (R)-enantiomer used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on dialysis and for the management of hypercalcemia in patients with parathyroid carcinoma.[2] **(R)-Cinacalcet-D3** is a stable, deuterium-labeled isotopologue of (R)-Cinacalcet. Due to their nearly identical physicochemical properties, the pharmacological profile of **(R)-Cinacalcet-D3** is considered equivalent to that of the non-labeled compound. Its primary application in research and development is as an internal standard for the accurate quantification of cinacalcet in biological matrices, such as plasma, using sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This guide provides a comprehensive overview of its pharmacological profile, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacodynamics

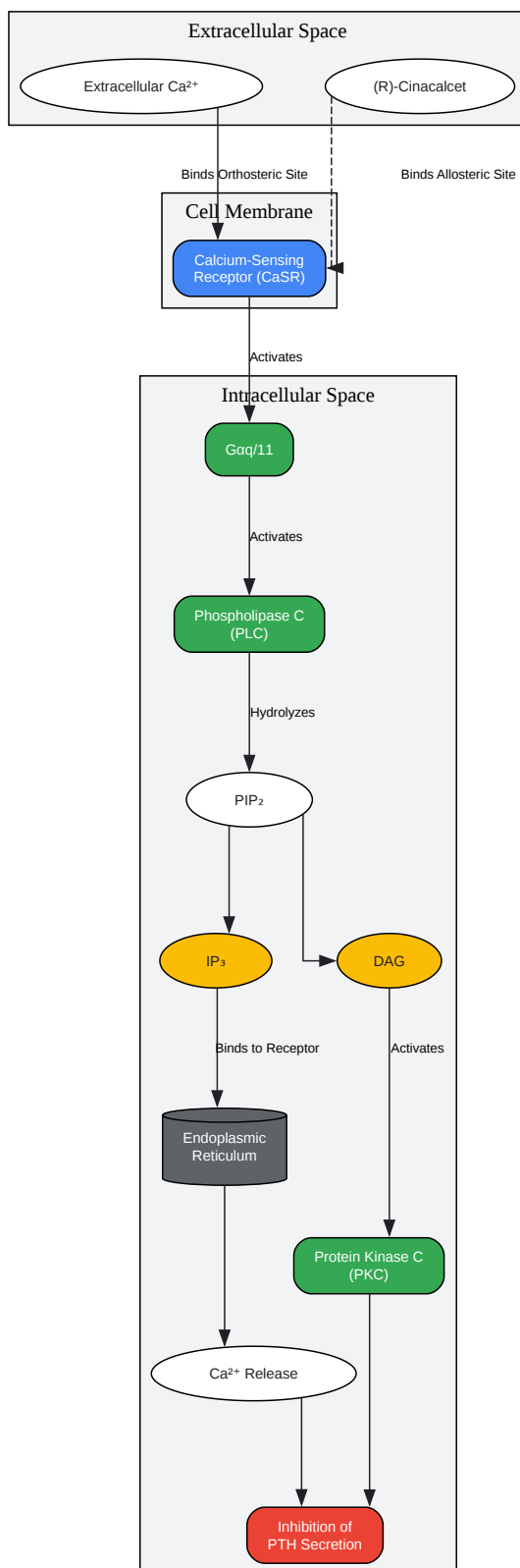
Mechanism of Action

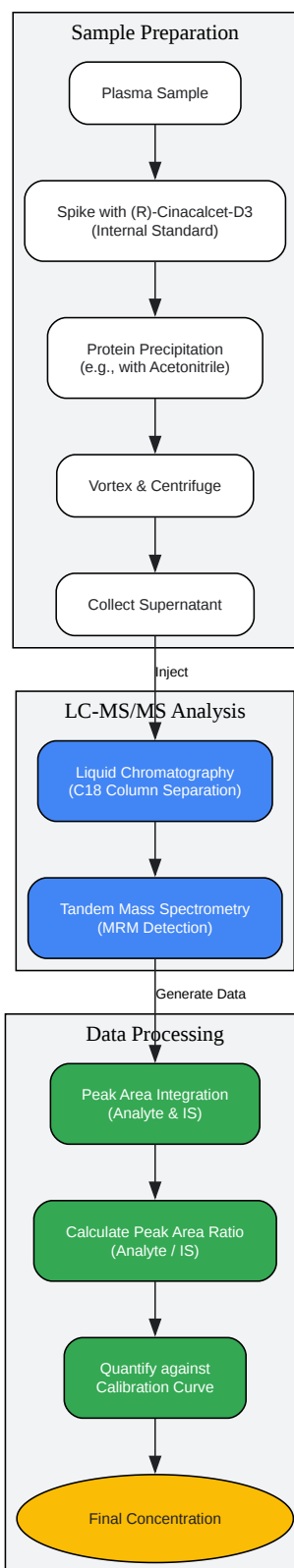
(R)-Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium ions.[6][7] The CaSR is a G protein-coupled receptor (GPCR) predominantly expressed in the parathyroid glands and kidneys, where it plays a pivotal role in maintaining calcium homeostasis.[6] By binding to an allosteric site on the transmembrane domain of the CaSR, cinacalcet induces a

conformational change that potentiates the receptor's activation at lower calcium concentrations.[6] This heightened activation suppresses the synthesis and secretion of parathyroid hormone (PTH), leading to a subsequent decrease in serum calcium and phosphorus levels.[7][8]

Signaling Pathway

The activation of the CaSR by (R)-Cinacalcet primarily initiates signaling through the Gαq/11 pathway.[9] This cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), ultimately leading to the inhibition of PTH secretion.[10] Recent studies also indicate that cinacalcet acts as a spatially biased allosteric modulator, preferentially enhancing CaSR signaling from endosomal membranes.[11]





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References

- 1. benchchem.com [benchchem.com]
- 2. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Efficacy and safety of cinacalcet and active vitamin D in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. OR03-05 Cinacalcet Acts As A Spatially Biased Allosteric Modulator To Enhance CaSR Signaling From Endosomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]
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